2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol
Description
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol is a piperidine-derived compound featuring a substituted piperidine ring with methyl groups at the 3- and 5-positions and a 2-oxoethanol functional group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and ketone groups, and steric effects from the dimethyl-substituted piperidine ring.
Properties
CAS No. |
82828-31-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H17NO2/c1-7-3-8(2)5-10(4-7)9(12)6-11/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
GQJADERXSOIYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol typically involves the reaction of 3,5-dimethylpiperidine with an appropriate oxoethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from Benzothiazole Derivatives ()
Several synthesized benzothiazole derivatives share the 3,5-dimethylpiperidine moiety. For example:
- Compound 4c: (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone. Key Features: Dual 3,5-dimethylpiperidine groups linked via a propoxy chain to a benzothiazole-carboxamide core. Synthesis: Yielded 42% via reaction of 3,5-dimethylpiperidine with 1,3-dibromopropane. Comparison: The methanone group in 4c contrasts with the 2-oxoethanol group in the target compound, suggesting differences in hydrogen-bonding capacity and solubility. The dual piperidine substitution in 4c may enhance lipophilicity compared to the single-piperidine target compound .
Table 1: Key Data for Benzothiazole Derivatives
| Compound | Core Structure | Functional Groups | Yield (%) | Physical State |
|---|---|---|---|---|
| 4c | Benzothiazole-carboxamide | 3,5-Dimethylpiperidine (×2) | 42 | White solid |
| 3e | Benzothiazole-carboxamide | Cycloheptylamine | 33 | Brown solid |
| 4b | Benzothiazole-methanone | Azepane | 57.5 | White solid |
Pyrazole-Carboxamide Derivatives ()
The compound 9j (3-(Difluoromethyl)-N-(2-(3,5-dimethylpiperidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide) shares the 3,5-dimethylpiperidine substituent but differs in its aromatic and fluorinated groups.
- Key Features : A pyrazole-carboxamide core linked to a dimethylpiperidine-substituted phenyl ring.
- Synthesis : Achieved 75% yield, higher than most benzothiazole derivatives, likely due to optimized reaction conditions.
- Comparison: The difluoromethyl and pyrazole groups in 9j enhance metabolic stability and electronegativity, whereas the 2-oxoethanol group in the target compound may increase hydrophilicity. The dimethylpiperidine ring in both compounds likely contributes to stereochemical stability .
Piperidine-Based Stabilizers ()
European Patent Application (2021) describes tetramethylpiperidin-4-ol derivatives used as stabilizers. Examples include:
- 2,2,6,6-Tetramethylpiperidin-4-ol and its hydroxyethyl/succinyl ester derivatives. Key Features: Tetramethyl substitution (vs. dimethyl in the target compound) and hydroxyl/ester functional groups. Comparison: The additional methyl groups in these derivatives increase steric hindrance and reduce ring flexibility. The 2-oxoethanol group in the target compound may offer better solubility in polar solvents compared to the hydroxyl/ester variants in these stabilizers .
Table 2: Piperidine Derivatives Comparison
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